Foreword: The Unique Value of Constrained Scaffolds in Modern Drug Discovery
Foreword: The Unique Value of Constrained Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate
In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is perpetual. Among the myriad of structural motifs employed, strained ring systems, particularly the cyclopropane ring, have emerged as powerful tools for molecular design. The rigid, three-dimensional nature of the cyclopropyl group offers a level of conformational constraint that is highly sought after, allowing for precise orientation of functional groups and improved interaction with biological targets.[1][2] This guide focuses on Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a versatile building block that embodies the strategic advantages of this unique scaffold. By providing both a primary amine and an ester functionality on a compact, rigid core, this molecule serves as a critical starting point for the synthesis of complex pharmaceutical agents. This document provides an in-depth exploration of its properties, synthesis, and applications, designed for the discerning researcher and drug development professional.
Section 1: Core Characteristics and Structural Significance
Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a disubstituted cyclopropane derivative. It is a non-proteinogenic amino acid ester, meaning it mimics the structure of natural amino acids but with a conformationally restricted backbone. This restriction is the cornerstone of its utility in drug design.[2]
The molecule's structure is deceptively simple, yet it confers several advantageous properties:
-
Metabolic Stability: The cyclopropane ring's strong C-C and C-H bonds are less susceptible to metabolic degradation compared to aliphatic chains, often leading to improved in vivo half-life of drug candidates.[1][2]
-
Three-Dimensionality: It introduces a well-defined spatial arrangement of its substituents, which can enhance binding potency and selectivity by locking the molecule into a bioactive conformation.[3]
-
Novel Chemical Space: As a synthetic building block, it allows chemists to explore novel chemical space, moving away from saturated, "flat" molecules towards more complex, sp³-rich architectures that often yield better clinical success rates.
This compound is most commonly available as the free base (a liquid) or as a more stable hydrochloride salt (a solid), which aids in handling and storage.[4][5][6] Its primary applications lie in the synthesis of enzyme inhibitors, receptor modulators, and other complex molecular probes where precise conformational control is paramount.[7][8]
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and development.
Data Presentation: Key Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | [9] |
| Synonyms | 1-(Aminomethyl)-cyclopropanecarboxylic acid ethyl ester | [7] |
| CAS Number | 400840-94-0 (Free Base) 362703-20-6 (HCl Salt) | [4][5] |
| Molecular Formula | C₇H₁₃NO₂ (Free Base) C₇H₁₄ClNO₂ (HCl Salt) | [4][5][9] |
| Molecular Weight | 143.18 g/mol (Free Base) 179.64 g/mol (HCl Salt) | [4][5][10] |
| Appearance | Liquid (Free Base) Solid (HCl Salt) | [6][7] |
| Storage Conditions | Store under -20°C, sealed, in a dry, dark place. | [5][10] |
| SMILES | CCOC(=O)C1(CN)CC1 | [7][9] |
| InChI Key | IWPIXNGIFMRSAU-UHFFFAOYSA-N (HCl Salt) | [6] |
Spectroscopic Signature Analysis
While experimental spectra should always be acquired for confirmation, the structure of Ethyl 1-(aminomethyl)cyclopropanecarboxylate allows for the confident prediction of its key spectroscopic features.
-
¹H NMR: The spectrum would be characterized by several distinct regions. The ethyl group will present as a quartet around 4.1 ppm (-O-CH₂ -CH₃) and a triplet around 1.2 ppm (-O-CH₂-CH₃ ). The aminomethyl protons (-CH₂ -NH₂) would likely appear as a singlet around 2.8-3.0 ppm. The diastereotopic protons of the cyclopropane ring are highly characteristic and will appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm.[11] The NH₂ protons may appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal, expected around 170-175 ppm. The carbons of the ethyl group will appear around 60 ppm (-C H₂-) and 14 ppm (-C H₃). The quaternary carbon of the cyclopropane ring will be found around 30-35 ppm, while the methylene carbons of the ring will be further upfield, typically below 20 ppm. The aminomethyl carbon (-C H₂NH₂) would be expected in the 40-45 ppm range.
-
FT-IR: The infrared spectrum will be dominated by a strong C=O stretch from the ester group at approximately 1720-1740 cm⁻¹.[12] The N-H stretching of the primary amine will be visible as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aliphatic and cyclopropyl groups will appear just below 3000 cm⁻¹. A characteristic C-O stretch from the ester will also be present in the 1100-1300 cm⁻¹ range.
Section 3: Synthesis and Mechanistic Considerations
The synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a multi-step process that requires careful control of reaction conditions. A common and reliable approach involves the construction of the cyclopropane ring followed by functional group interconversion.
Experimental Protocol: A Representative Synthesis Route
This protocol outlines a plausible synthesis starting from a commercially available diethyl malonate derivative. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Cyclopropanation via Dibromide Alkylation
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (250 mL).
-
Base Formation: Add sodium metal (1.1 eq) in small portions to the ethanol to generate a solution of sodium ethoxide. Causality: Sodium ethoxide is a strong, non-nucleophilic base ideal for deprotonating the acidic α-proton of diethyl malonate without causing significant ester hydrolysis.
-
Substrate Addition: Cool the solution to 0°C and add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes.
-
Alkylation: Add 1,2-dibromoethane (1.1 eq) dropwise, keeping the temperature below 10°C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Causality: The malonate enolate acts as a nucleophile, first displacing one bromide. The second intramolecular alkylation then occurs to form the cyclopropane ring, a classic approach for cyclopropane synthesis.
-
Workup: Cool the reaction, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure. The resulting crude product is diethyl cyclopropane-1,1-dicarboxylate.
Step 2: Selective Hydrolysis and Decarboxylation
-
Hydrolysis: Dissolve the crude diester in ethanol and add a solution of potassium hydroxide (1.05 eq) in water. Stir at room temperature overnight. Causality: Using a slight excess of one equivalent of base selectively hydrolyzes one of the two ester groups to a carboxylate salt.
-
Acidification & Decarboxylation: Carefully acidify the mixture with 6M HCl to pH ~2. Heat the mixture to 80-100°C until gas evolution (CO₂) ceases. Causality: The resulting geminal carboxylic acid-ester is thermally unstable and readily decarboxylates upon heating in acidic conditions to yield ethyl cyclopropanecarboxylate.
-
Extraction: Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the mono-ester.
Step 3: Functionalization and Reduction (Curtius Rearrangement)
-
Acid Formation: Hydrolyze the remaining ester group using excess NaOH, followed by acidic workup to obtain 1-cyclopropanecarboxylic acid.
-
Acyl Azide Formation: Treat the carboxylic acid with diphenylphosphoryl azide (DPPA) or thionyl chloride followed by sodium azide. Causality: This converts the carboxylic acid into a reactive acyl azide, the key intermediate for the Curtius rearrangement.
-
Rearrangement & Trapping: Gently heat the acyl azide solution in the presence of ethanol. The azide rearranges to an isocyanate with loss of N₂ gas, which is immediately trapped by the ethanol solvent to form an ethyl carbamate.
-
Deprotection: Hydrolyze the carbamate under strong acidic or basic conditions to liberate the primary amine, yielding the final product's precursor acid.
-
Final Esterification: Perform a Fischer esterification on the resulting 1-(aminomethyl)cyclopropanecarboxylic acid using ethanol and a catalytic amount of strong acid (e.g., H₂SO₄) to yield the target molecule.[13]
Visualization: Synthesis Workflow
Caption: A simplified workflow for the synthesis of the target compound.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The true value of Ethyl 1-(aminomethyl)cyclopropanecarboxylate is realized in its application as a constrained building block for creating sophisticated, biologically active molecules.
Role as a Constrained Amino Acid Surrogate
In peptide and small molecule drug design, controlling conformation is key to achieving high potency and selectivity. This molecule serves as a rigid scaffold that can replace more flexible elements, such as glycine or alanine residues in a peptide chain.
-
Enzyme Inhibitors: The compound is a known building block for synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[8] The rigid cyclopropane core helps to correctly position the key pharmacophoric elements—the amine and the ester (or subsequent amide)—for optimal interaction within the enzyme's active site.
-
Anticonvulsants: Research has shown that derivatives synthesized from this core structure exhibit promising anticonvulsant activity.[14] The cyclopropane moiety can modulate lipophilicity and metabolic stability, properties crucial for CNS-active drugs.
-
General Drug Design: The cyclopropyl fragment is frequently used to address common drug discovery challenges, including enhancing metabolic stability, increasing brain permeability, and reducing off-target effects.[2]
Visualization: Incorporation into a Bioactive Scaffold
The following diagram illustrates how the rigid nature of the aminomethyl-cyclopropane core can orient functional groups (R¹ and R²) toward specific binding pockets in a hypothetical enzyme active site.
Caption: Role of the cyclopropane core in orienting pharmacophores.
Section 5: Safety, Handling, and Storage Protocols
As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. This compound and its precursors require careful handling to ensure researcher safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[15] Avoid contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.
-
Storage: The compound is sensitive to temperature and should be stored in a freezer at or below -20°C.[5] The container must be tightly sealed and protected from moisture and light to prevent degradation.[5] For the hydrochloride salt, which is a solid, storage in a desiccator may also be advisable.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition or violent reactions.[16][17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[16]
By following these guidelines, researchers can safely and effectively utilize Ethyl 1-(aminomethyl)cyclopropanecarboxylate in their synthetic endeavors.
Section 6: References
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BLD Pharm. (n.d.). 400840-94-0 | Ethyl 1-(aminomethyl)cyclopropanecarboxylate. Retrieved from BLD Pharm.
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CymitQuimica. (n.d.). CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxylate. Retrieved from CymitQuimica.
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TargetMol. (n.d.). Ethyl 1-(aminomethyl)cyclopropanecarboxylate. Retrieved from TargetMol.
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Sigma-Aldrich. (n.d.). Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | 362703-20-6. Retrieved from Sigma-Aldrich.
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ECHEMI. (2019). 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER Safety Data Sheet. Retrieved from ECHEMI.
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AChemBlock. (n.d.). ethyl 1-(aminomethyl)cyclopropanecarboxylate 95% | CAS: 400840-94-0. Retrieved from AChemBlock.
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PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from PubChem.
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Sigma-Aldrich. (n.d.). Ethyl 1-aminocyclopropanecarboxylate 97% | 42303-42-4. Retrieved from Sigma-Aldrich.
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Fisher Scientific. (2021). Safety Data Sheet - Ethyl cyclopropanecarboxylate. Retrieved from Fisher Scientific.
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Fisher Scientific. (2024). Safety Data Sheet - Ethyl cyclopropanecarboxylate. Retrieved from Fisher Scientific.
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Chemicalbook. (n.d.). 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0. Retrieved from Chemicalbook.
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ChemicalBook. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis. Retrieved from ChemicalBook.
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PubChem. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from PubChem.
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PubChem. (n.d.). Ethyl cyclopent-1-enecarboxylate. Retrieved from PubChem.
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Thermo Scientific Chemicals. (n.d.). Ethyl cyclopropanecarboxylate, 98%. Retrieved from Fisher Scientific.
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ChemicalBook. (n.d.). Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR spectrum. Retrieved from ChemicalBook.
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ChemicalBook. (n.d.). Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, hydrochloride (1:1), (1R,2S)- 1H NMR spectrum. Retrieved from ChemicalBook.
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Synthesis Chemical. (n.d.). The Role of Ethyl Cyclopropanecarboxylate in Modern Organic Synthesis. Retrieved from Synthesis Chemical.
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from ResearchGate.
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He, X., et al. (2012). Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. European Journal of Medicinal Chemistry, 54, 542-8.
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Google Patents. (1983). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Retrieved from Google Patents.
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Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
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University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from University of Calgary.
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Fisher Scientific. (n.d.). Cyclopropanecarboxylic acids and derivatives. Retrieved from Fisher Scientific.
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). Journal of the Serbian Chemical Society.
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from Semantic Scholar.
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
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PubChem. (n.d.). Ethyl 1-formylcyclopropanecarboxylate. Retrieved from PubChem.
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Figure 1: Structure of Ethyl 1-(aminomethyl)cyclopropanecarboxylate with labels for unique proton (Hₐ-Hₑ) and carbon (C₁-C₇) environments.
